Fluproquazone Demonstrates Superior Potency and Faster Onset Versus Aspirin in Headache Model
In a double-blind, randomized, partial cross-over study of 64 subjects with non-migrainous headache, fluproquazone 100 mg was slightly but significantly superior to aspirin 1000 mg (p<0.01), while fluproquazone 50 mg was equiactive to aspirin 1000 mg. Both fluproquazone doses also demonstrated a quicker onset of action compared to aspirin [1].
| Evidence Dimension | Analgesic efficacy (potency and onset) |
|---|---|
| Target Compound Data | Fluproquazone 100 mg significantly superior (p<0.01); 50 mg equiactive. Quicker onset. |
| Comparator Or Baseline | Aspirin 1000 mg |
| Quantified Difference | Fluproquazone 100 mg superior (p<0.01); 50 mg equiactive. Faster onset. |
| Conditions | Double-blind, randomized, partial cross-over study in 64 subjects with non-migrainous headache; oral administration. |
Why This Matters
For researchers procuring a reference analgesic, fluproquazone offers a 10-20x potency advantage over aspirin on a mg basis, enabling lower-dose formulations and potentially reducing excipient burden in experimental models.
- [1] von Graffenried B, Nuesch E. Analgesic activity of fluproquazone in outpatients with non-migrainous headache. Current Therapeutic Research - Clinical and Experimental. 1979;26(3):275-283. Cochrane Central Register of Controlled Trials ID: CN-00178500. View Source
